Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate
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Description
Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Pyrazolo[3,4-b]pyridin-3-ones
Ethyl 3-cyclopentyl-1H-pyrazole-5-carboxylate derivatives have been used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones. These compounds can be further converted to their 1-unsubstituted analogs, demonstrating their utility in heterocyclic compound synthesis (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).
2. Cross-Coupling Reactions and Synthesis of Condensed Pyrazoles
Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions. These reactions yield alkynyl-4-(ethoxycarbonyl)pyrazoles, which can be cyclized to form various condensed pyrazoles, demonstrating their versatility in organic synthesis (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).
3. Intermediate for Synthesis of Darolutamide
4. Crystal Structure and DFT Study
Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a broad-spectrum bioactive derivative, has been synthesized and analyzed using IR, NMR, MS, and X-ray diffraction. Density Functional Theory (DFT) calculations provided insights into its physical and chemical properties, demonstrating its importance in material science (Zhao & Wang, 2023).
5. Ultrasonically Assisted Synthesis
Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates have been synthesized using ultrasonic irradiation. This method significantly reduced reaction times and improved yields, indicating its potential in green chemistry (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).
Properties
IUPAC Name |
ethyl 5-cyclopentyl-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)10-7-9(12-13-10)8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDQYBGNOOJTEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)C2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.